molecular formula C12H22O2 B13769439 2-Methyl-5-(propan-2-yl)cyclohexyl acetate CAS No. 7460-78-8

2-Methyl-5-(propan-2-yl)cyclohexyl acetate

Cat. No.: B13769439
CAS No.: 7460-78-8
M. Wt: 198.30 g/mol
InChI Key: JAKFDYGDDRCJLY-UHFFFAOYSA-N
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Description

(2-methyl-5-propan-2-ylcyclohexyl) acetate is an organic compound with the molecular formula C12H22O2. It is a colorless liquid with a pleasant odor, commonly used in the fragrance industry. The compound is known for its stability and is often utilized in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-5-propan-2-ylcyclohexyl) acetate typically involves the esterification of (2-methyl-5-propan-2-ylcyclohexanol) with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of (2-methyl-5-propan-2-ylcyclohexyl) acetate is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The process involves the use of high-purity reactants and stringent control of reaction conditions to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-5-propan-2-ylcyclohexyl) acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield (2-methyl-5-propan-2-ylcyclohexanol) and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester to an alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: (2-methyl-5-propan-2-ylcyclohexanol) and acetic acid.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

(2-methyl-5-propan-2-ylcyclohexyl) acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Widely used in the fragrance industry and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of (2-methyl-5-propan-2-ylcyclohexyl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2-methyl-5-propan-2-ylcyclohexanol): The alcohol precursor of (2-methyl-5-propan-2-ylcyclohexyl) acetate.

    (2-methyl-5-propan-2-ylcyclohexanone): The ketone derivative formed through oxidation.

    (2-methyl-5-propan-2-ylcyclohexyl) butyrate: Another ester with a similar structure but different acyl group.

Uniqueness

(2-methyl-5-propan-2-ylcyclohexyl) acetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its stability, pleasant odor, and versatility in various applications make it a valuable compound in both research and industry.

Properties

CAS No.

7460-78-8

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(2-methyl-5-propan-2-ylcyclohexyl) acetate

InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3

InChI Key

JAKFDYGDDRCJLY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1OC(=O)C)C(C)C

Origin of Product

United States

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